4-{(E)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl butanoate
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Overview
Description
4-{[2-(4-BROMOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2-ETHOXYPHENYL BUTYRATE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an oxazole ring, and an ethoxyphenyl butyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-BROMOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2-ETHOXYPHENYL BUTYRATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-BROMOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2-ETHOXYPHENYL BUTYRATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-{[2-(4-BROMOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2-ETHOXYPHENYL BUTYRATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(4-BROMOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2-ETHOXYPHENYL BUTYRATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and bromophenyl-containing molecules. Examples include:
- 4-{[2-(4-BROMOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2-CHLORO-6-ETHOXYPHENYL ACETATE
- 4-{[2-(4-BROMOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2-ETHOXYPHENYL PROPIONATE
Uniqueness
What sets 4-{[2-(4-BROMOPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2-ETHOXYPHENYL BUTYRATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C22H20BrNO5 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] butanoate |
InChI |
InChI=1S/C22H20BrNO5/c1-3-5-20(25)28-18-11-6-14(13-19(18)27-4-2)12-17-22(26)29-21(24-17)15-7-9-16(23)10-8-15/h6-13H,3-5H2,1-2H3/b17-12+ |
InChI Key |
OYRSCZGEIJDHRM-SFQUDFHCSA-N |
Isomeric SMILES |
CCCC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Br)OCC |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)OCC |
Origin of Product |
United States |
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